1,8-Diamino-3,6-dioxaoctane

Catalog No.
S518573
CAS No.
929-59-9
M.F
C6H16N2O2
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diamino-3,6-dioxaoctane

CAS Number

929-59-9

Product Name

1,8-Diamino-3,6-dioxaoctane

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanamine

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2

InChI Key

IWBOPFCKHIJFMS-UHFFFAOYSA-N

SMILES

C(COCCOCCN)N

Solubility

Soluble in DMSO

Synonyms

2,2'-(ethylenedioxy)diethylamine, EDDA cpd

Canonical SMILES

C(COCCOCCN)N

Description

The exact mass of the compound 1,8-Diamino-3,6-dioxaoctane is 148.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    The presence of both amine and ether functionalities makes 1,8-Diamino-3,6-dioxaoctane a valuable building block for organic synthesis. Researchers can utilize it as a precursor for the preparation of various nitrogen-containing molecules, including macrocycles, dendrimers, and polymers PubChem: ). Its flexible eight-carbon chain allows for different spacer lengths within synthesized molecules.

  • Material Science

    The combination of amine and ether groups can contribute to the design of materials with specific properties. Research suggests 1,8-Diamino-3,6-dioxaoctane's potential use in the development of new types of ionophores ScienceDirect: , which are molecules that can selectively transport ions across membranes. Additionally, it could be explored in the creation of functional polymers with tailored properties for applications like drug delivery or sensor development.

  • Bioconjugation

    The amine groups in 1.8-Diamino-3,6-dioxaoctane can be used for bioconjugation reactions, allowing researchers to attach it to biomolecules like proteins or antibodies. This conjugation strategy could be useful in the development of targeted therapies or diagnostic tools.

Molecular Structure Analysis

DDO possesses a unique structure with several key features:

  • Eight-membered ring: The cyclic structure is formed by alternating carbon and oxygen atoms, creating a flexible and stable ring system [].
  • Primary amine groups: Two primary amine groups (NH2) are located at the first and eighth positions of the ring, allowing DDO to participate in various chemical reactions [].
  • Ether linkages: The oxygen atoms within the ring form ether linkages (C-O-C) contributing to the overall polarity and potential hydrogen bonding capabilities of the molecule [].

This combination of features grants DDO the ability to interact with metal ions through its amine groups and potentially form stable complexes due to the chelating effect [].


Chemical Reactions Analysis

Synthesis

Several synthetic routes exist for DDO production. One documented method involves the reaction of triethylene glycol dimethansulfonate with ammonia []. However, detailed reaction conditions and optimization procedures may vary depending on the chosen method.

Reactions with metal ions

DDO's ability to form complexes with metal ions is an ongoing area of research. Studies suggest it can bind with manganese-doped zinc sulfide nanoparticles, potentially impacting their properties [].

Due to its functional groups. It can undergo:

  • Condensation Reactions: Reacts with aldehydes or ketones to form imines or enamines.
  • Crosslinking: The amino groups can react with various electrophiles to form stable covalent bonds, making it useful in polymer chemistry.
  • Chelation: It can chelate metals, forming coordination complexes that are valuable in materials science and catalysis .

This compound exhibits notable biological activity, particularly as an antibacterial agent against gram-positive bacteria. Its ability to bind various functionalities allows it to interact with biological molecules effectively. The compound has been studied for its potential applications in drug delivery systems and as a chelating agent in biomedical applications .

The synthesis of 1,8-Diamino-3,6-dioxaoctane can be achieved through several methods:

  • Solid-Phase Synthesis: This method allows for the production of the compound while immobilizing it on a solid support.
  • Hydrolysis of Ethylenediamine: Ethylenediamine can be reacted under controlled conditions to yield 1,8-Diamino-3,6-dioxaoctane.
  • Mannich Reaction: Involves the reaction of formaldehyde with coordinated amine compounds to form macrocyclic structures which include this compound .

1,8-Diamino-3,6-dioxaoctane has diverse applications across various fields:

  • Bioconjugation: Used as a linker to conjugate biomolecules for drug delivery systems.
  • Nanoparticle Synthesis: It is employed in the formation of manganese-doped zinc sulfide nanoparticles.
  • Fluorescence Techniques: Acts as an electron donor in fluorescence studies.
  • Coordination Chemistry: Utilized in synthesizing coordination complexes with different geometric structures .

Studies have shown that 1,8-Diamino-3,6-dioxaoctane interacts effectively with various biological and chemical entities. Its ability to form stable complexes with metals makes it a subject of interest in coordination chemistry. Furthermore, its reactivity with biological macromolecules opens avenues for research into targeted drug delivery systems and therapeutic agents .

Several compounds share structural similarities with 1,8-Diamino-3,6-dioxaoctane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylenediamineC₂H₈N₂Simple diamine; less hydrophilic
DiethylenetriamineC₆H₁₈N₄Contains three amine groups; more basic
Polyethylene glycol diamineC₈H₁₈N₂O₂Longer PEG chain; higher solubility
N,N'-Bis(2-aminoethyl)ethanolamineC₈H₁₈N₂O₂Contains two amino groups; similar reactivity but different backbone structure

1,8-Diamino-3,6-dioxaoctane is unique due to its specific arrangement of functional groups and its hydrophilic nature which enhances its solubility in aqueous media compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS]

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.121177757 g/mol

Monoisotopic Mass

148.121177757 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R41ZT4UF34

Related CAS

24991-53-5

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (60.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (73.09%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (22.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

24991-53-5
929-59-9

Wikipedia

Ethylene glycol bis(2-aminoethyl) ether

General Manufacturing Information

Adhesive Manufacturing
Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types